molecular formula C13H14F3NO3 B11782226 Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate

Cat. No.: B11782226
M. Wt: 289.25 g/mol
InChI Key: UDETUOBIPKELFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate is a chemical compound with a complex structure that includes a pyrrolidine ring, a trifluoromethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The pyrrolidine ring can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-hydroxypyrrolidin-1-YL)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-methylbenzoate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.

Uniqueness

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

methyl 2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C13H14F3NO3/c1-20-12(19)10-6-8(13(14,15)16)2-3-11(10)17-5-4-9(18)7-17/h2-3,6,9,18H,4-5,7H2,1H3

InChI Key

UDETUOBIPKELFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N2CCC(C2)O

Origin of Product

United States

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